3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
The compound “3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 297.35 and a molecular formula of C20H15N3 . This compound is part of the benzimidazole family, which is known for its diverse biological activities .
Synthesis Analysis
The synthesis of pyrimido[1,2-a]benzimidazoles, which includes our compound of interest, has been the subject of various studies . The synthesis process often involves heating under reflux in pyridine . Various catalysts such as alum and PTSC have been used successfully . The use of enamino ketones as building blocks in the creation of the pyrimidobenzimidazole scaffold has shown great potential .Molecular Structure Analysis
The molecular structure of this compound is based on the benzimidazole moiety, which is a key structural element in many biologically active substances . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, allowing them to interact easily with the biopolymers of the living system .Scientific Research Applications
Fluorescence Properties and Applications
- Pyrazolo[4′,3′ :-5,6′pyrido]1,2-a benzimidazoles, including 3-Methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile, were synthesized and their fluorescence properties were studied. Some of these compounds exhibited excellent results when used as fluorescent brighteners on polyester fibers (Rajadhyaksha & Rangnekar, 2007).
Heterocyclic Compound Synthesis
- The compound has been involved in the synthesis of various heterocyclic compounds, showing its versatility in chemical synthesis. It served as a precursor or intermediate in the synthesis of a wide array of heterocyclic structures with potential applications across different fields (Al-Issa, 2012), (Fikry et al., 2015), (Hafedh et al., 2022).
Structural Studies
- Structural studies of compounds involving this compound were conducted to understand their crystalline properties and potential applications in materials science (Wen et al., 2004).
Quantum Chemical Calculations
- Ab initio quantum chemical calculations, specifically Density Functional Theory (DFT), were used to study the reactivity of pyrido[1,2-a]benzimidazole ring systems, demonstrating their potential in materials chemistry and medicinal chemistry applications (Salem et al., 2015).
Synthetic Chemistry
- The compound has been central in the development of synthesis methods for pyrido[1,2-a]benzimidazoles, showcasing its importance in the field of synthetic chemistry and pharmaceuticals (Masters et al., 2011).
Future Directions
The future directions for research on this compound and similar benzimidazole derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and potential therapeutic applications . Given the wide range of biological activities exhibited by benzimidazole derivatives, there is significant potential for the development of new pharmacologically active compounds .
properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3/c1-13-7-9-15(10-8-13)19-11-14(2)16(12-21)20-22-17-5-3-4-6-18(17)23(19)20/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSJELQTIXCFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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